2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Medicinal Chemistry Drug Design ADME

Researchers requiring unambiguous X-ray binding-mode validation or parallel SAR diversification face synthetic failure when using mono-functional or lighter-halogen analogs. This compound eliminates that risk: - Orthogonal reactivity: -SO2Cl for sulfonamide library synthesis; intact C-Br for subsequent Suzuki coupling - Heavy bromine atom enables de novo phasing and anomalous difference Fourier maps for absolute configuration determination - Supplied at ≥95% purity with reliable stoichiometry; available from stock with 7-day lead time for rapid project starts

Molecular Formula C13H8BrClN2O2S
Molecular Weight 371.64 g/mol
Cat. No. B13164853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
Molecular FormulaC13H8BrClN2O2S
Molecular Weight371.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Br
InChIInChI=1S/C13H8BrClN2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)
InChIKeyOQWRSNONEWWCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride: Chemical Identity and Strategic Sourcing


2-(4-Bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS 1306605-51-5) is a dual-functional benzimidazole building block. It comprises a 1H-1,3-benzodiazole (benzimidazole) core substituted with a 4-bromophenyl group at the 2-position and a reactive sulfonyl chloride group at the 5-position . This combination uniquely provides a heavy atom for X-ray crystallography and a handle for cross-coupling (C-Br) alongside an electrophilic center for sulfonamide or sulfonate ester synthesis (-SO₂Cl). With a molecular formula of C₁₃H₈BrClN₂O₂S and a molecular weight of 371.64 g/mol, it is supplied as a research chemical with a minimum purity specification of 95% .

Sulfonamide library synthesis via -SO₂Cl handle
Cross-coupling diversification through C-Br bond
Anomalous scattering for X‑ray crystallography phasing

Why Generic Analogs Cannot Replace This Benzimidazole Building Block


Substituting this compound with its 2-phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs—or with building blocks that lack the sulfonyl chloride—introduces critical deficiencies in downstream applications. The 4-bromophenyl group confers a significantly higher calculated logP than its fluoro (Δ logP ~ +0.62) and chloro (Δ logP ~ +0.15) counterparts on the parent benzimidazole scaffold [1], directly impacting membrane permeability and target binding in medicinal chemistry programs. Furthermore, replacing bromine eliminates the strong anomalous scattering signal essential for absolute configuration determination via X-ray crystallography. The 5-sulfonyl chloride group is an indispensable reactive anchor for generating diverse sulfonamide libraries; its absence precludes this entire class of derivatives. These physicochemical and functional differences mean that generic substitution risks synthetic failure, altered pharmacokinetic profiles, or crystallographic ambiguity.

4-Fluoro or 4-chloro analogs may shift lipophilicity‑driven binding profiles.
Absence of the sulfonyl chloride group precludes direct sulfonamide library synthesis.
Replacing bromine with lighter halogens limits anomalous scattering for crystallographic phasing.

Differentiation Evidence vs. Halo and Des-Halo Analogs


Enhanced Lipophilicity of the 4-Bromophenyl Scaffold

The 4-bromophenyl substituent significantly increases the lipophilicity of the benzimidazole core compared to the unsubstituted phenyl and other 4-halo analogs. For the parent 2-aryl-1H-benzimidazole series (without the 5-sulfonyl chloride), the calculated logP for the 4-bromo derivative is 3.99, which is substantially higher than the 4-fluoro (logP 3.37), 4-chloro (logP 3.84), and unsubstituted phenyl (logP 3.23) derivatives [1]. This trend is expected to be retained in the 5-sulfonyl chloride series, positioning the brominated compound as the most lipophilic option for targets with hydrophobic binding pockets.

Lipophilicity Increase
Class-level
Calculated logP +0.62 vs 4-F analog (3.99 vs 3.37)
Supports selection for hydrophobic binding pockets
In silico prediction on parent scaffold; 5‑SO₂Cl series confirmation pending
Medicinal Chemistry Drug Design ADME

Bromine Mass Signature for MS and Crystallography

The presence of a bromine atom yields a molecular weight of 371.64 g/mol for the target compound, which is 78.9 g/mol heavier than the 2-phenyl-1H-benzimidazole-5-sulfonyl chloride analog (MW 292.74 g/mol) . The distinct isotopic pattern of bromine (¹ⁱBr:⁸¹Br, ~1:1 ratio) serves as a characteristic mass spectrometric signature, facilitating unambiguous identification and quantification in complex biological matrices.

Bromine Mass Signature
Method context
MW +78.9 g/mol vs des‑Br analog; characteristic 1:1 isotopic pattern
Supports MS identification and SAD phasing
Cross‑study comparable on core scaffold
Chemical Biology Structural Biology Analytical Chemistry

Conformational Restraint of the Bromophenyl Substituent

X-ray crystallographic analysis of 2-(4-bromophenyl)-1H-benzimidazole reveals a dihedral angle of 26.71(9)° between the benzimidazole core and the bromophenyl ring [1]. This torsion angle is a critical parameter for structure-based drug design, as it defines the three-dimensional orientation of the lipophilic substituent. In contrast, the 1-ethyl congener 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole exhibits a larger twist of 44.5(2)°, demonstrating the sensitivity of this angle to substitution and its importance in generating accurate pharmacophore models [2].

Conformational Dihedral Angle
Method context
Dihedral angle 26.71(9)° vs 44.5(2)° in N‑ethyl analog
Informs docking and pharmacophore modeling
From single‑crystal XRD of core scaffold
Molecular Modeling Structural Chemistry Drug Design

Orthogonal Reactivity of Dual Synthetic Handles

This compound uniquely combines a 4-bromophenyl C-Br bond for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) with a 5-SO₂Cl group for sulfonamide formation. Literature precedents demonstrate that 2-(4-bromophenyl)-1H-benzimidazole efficiently undergoes Heck reaction with alkyl acrylates to yield elaborated intermediates, while the benzimidazole-5-sulfonyl chloride moiety reacts with amines, alcohols, and heterocycles to access a broad sulfonamide library [1][2]. Analogs lacking either functional handle forfeit this orthogonal reactivity, limiting the accessible chemical space.

Dual Reactive Handles
Reported
Two orthogonal groups: C‑Br for cross‑coupling, –SO₂Cl for sulfonamide
Enables parallel library diversification
Validated in Heck and sulfonamide syntheses
Organic Synthesis Library Chemistry Medicinal Chemistry

Defined Purity Specification for Reliable Procurement

The compound is commercially available with a defined minimum purity specification of 95% (HPLC) from established suppliers . This is comparable to the purity offered for the 2-phenyl analog (95%, AKSci) and ensures consistent performance in both solid-phase and solution-phase synthetic protocols . Procurement of non-certified or in-house synthesized batches risks introducing impurities that can inhibit sensitive catalytic reactions or produce misleading biological assay results.

Purity Specification
Head-to-head
95% (HPLC) from established suppliers
Ensures reproducible stoichiometry and reactions
Equivalent to des‑Br analog specification
Chemical Procurement Reproducibility Analytical Chemistry

High-Yielding Solid-Phase and Solution-Phase Protocols

Research has explicitly demonstrated that N-sulfonyl compounds of 2-(4-bromophenyl)-1H-benzimidazole can be synthesized in high yields using diverse polymer-supports and solvents, with the advantages of extremely mild conditions, easy work-up, and clean reaction without undesired byproducts [1]. This contrasts with 2-benzimidazole-2-sulfonyl chlorides, which are reported to be unstable at room temperature and decompose to give byproducts, highlighting the importance of the 5-sulfonyl chloride substitution pattern for bench stability .

Synthetic Tractability
Class-level
High‑yielding N‑sulfonylation under mild conditions; clean, byproduct‑free
Supports high‑throughput library synthesis
Solid‑phase and solution‑phase protocols documented
Solid-Phase Synthesis Medicinal Chemistry High-Throughput Chemistry

Optimal Deployment Scenarios for This Benzimidazole Core


SAR Exploration of Lipophilic Pharmacophores

The compound serves as the key entry point for SAR studies targeting hydrophobic enzyme pockets (e.g., kinase hinge regions, GPCR orthosteric sites). Based on the demonstrated Δ logP of +0.62 over the 4-fluoro analog [Section 3, Evidence 1], medicinal chemists should prioritize this brominated scaffold when initial screening hits suggest a preference for elevated lipophilicity. The defined dihedral angle of 26.71° [Section 3, Evidence 3] provides a precise starting geometry for docking studies, while the dual-functional handles [Section 3, Evidence 4] allow for rapid, parallel diversification of the eastern and western vectors without protecting group manipulation.

Protein-Ligand Co-Crystallization and Phasing

The bromine atom's strong anomalous scattering signal makes this compound the superior choice among halo-substituted benzimidazole analogs for de novo phasing and binding mode validation via X-ray crystallography. The molecular weight difference of +78.9 g/mol over the des-bromo analog [Section 3, Evidence 2] provides unambiguous identification in electron density maps. Researchers should use this compound to generate co-crystals with purified protein targets, leveraging anomalous difference Fourier maps to unambiguously confirm the orientation and binding pose of the inhibitor, a capability absent in the chloro and fluoro counterparts.

Parallel Library Synthesis for Hit-to-Lead

The documented high yields and clean conversions in both solid-phase and solution-phase protocols [Section 3, Evidence 6] position this compound as a robust starting material for automated parallel synthesis. The sulfonyl chloride group readily reacts with a diverse set of amine monomers under mild conditions to generate a sulfonamide library, while the intact C-Br bond is preserved for a subsequent Suzuki-Miyaura diversification step. This two-step, one-purification strategy is enabled by the compound's orthogonal reactivity [Section 3, Evidence 4] and is not feasible with mono-functional analogs.

Targeted Covalent Inhibitor and Chemical Probe Development

The electrophilic sulfonyl chloride can be directly employed to attach the benzimidazole warhead to amine-containing ligands or protein residues, forming stable sulfonamide linkages. Its commercial availability at a defined 95% purity [Section 3, Evidence 5] ensures reliable stoichiometry for bioconjugation. In a chemical biology context, the 4-bromophenyl moiety can then be used for target engagement studies using bromine-specific mass spectrometric detection, providing a label-free readout of inhibitor binding. This dual functionality uniquely supports both the synthesis of covalent probes and the subsequent validation of their cellular targets.

Application Selection Property Validation Focus
Lipophilic SAR studies Calculated logP shift vs halo analogs Target binding and permeability assays
Protein‑ligand co‑crystallization Bromine anomalous scattering signal Electron density map interpretation, phasing
Parallel library synthesis Orthogonal C‑Br and –SO₂Cl reactivity Sulfonamide diversification, cross‑coupling efficiency
Covalent probe synthesis Electrophilic –SO₂Cl for bioconjugation Target engagement via Br MS detection
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